molecular formula C11H13BrO2 B14672236 4-Bromobutyl benzoate CAS No. 36978-34-4

4-Bromobutyl benzoate

Cat. No.: B14672236
CAS No.: 36978-34-4
M. Wt: 257.12 g/mol
InChI Key: QYSDMATZBUXJMW-UHFFFAOYSA-N
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Description

4-Bromobutyl benzoate is an organic compound that belongs to the ester family It is characterized by the presence of a benzoate group attached to a 4-bromobutyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromobutyl benzoate typically involves the esterification of benzoic acid with 4-bromobutanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows: [ \text{Benzoic Acid} + \text{4-Bromobutanol} \rightarrow \text{this compound} + \text{Water} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and solvents that can be easily recycled is also common to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 4-Bromobutyl benzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of 4-hydroxybutyl benzoate.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation: The benzoate group can be oxidized to benzoic acid derivatives under strong oxidizing conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Major Products:

    Nucleophilic Substitution: 4-Hydroxybutyl benzoate.

    Reduction: 4-Bromobutyl alcohol.

    Oxidation: Benzoic acid derivatives.

Scientific Research Applications

4-Bromobutyl benzoate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used to study the effects of ester and bromine-containing compounds on biological systems.

    Industrial Chemistry: It serves as a precursor for the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 4-bromobutyl benzoate involves its interaction with nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The ester group can undergo hydrolysis under acidic or basic conditions, leading to the formation of benzoic acid and 4-bromobutanol.

Comparison with Similar Compounds

    4-Bromobutyl acetate: Similar in structure but contains an acetate group instead of a benzoate group.

    4-Chlorobutyl benzoate: Contains a chlorine atom instead of a bromine atom.

    Butyl benzoate: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.

Properties

CAS No.

36978-34-4

Molecular Formula

C11H13BrO2

Molecular Weight

257.12 g/mol

IUPAC Name

4-bromobutyl benzoate

InChI

InChI=1S/C11H13BrO2/c12-8-4-5-9-14-11(13)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2

InChI Key

QYSDMATZBUXJMW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCCCCBr

Origin of Product

United States

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